4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with hydrazine derivatives under acidic conditions, followed by cyclization to form the triazole ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This makes the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar properties but different biological activities.
1,2,4-Triazole: The parent compound of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid, known for its wide range of applications.
Triazolothiadiazine: A hybrid compound with both triazole and thiadiazine rings, showing diverse pharmacological activities.
Uniqueness
This compound is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other triazoles may not be as effective .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-cyclobutyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-9-8-4-10(6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) |
InChI Key |
QMEQAOFYGJFWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=NN=C2C(=O)O |
Origin of Product |
United States |
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